Acide usnique

Vue d'ensemble

Description

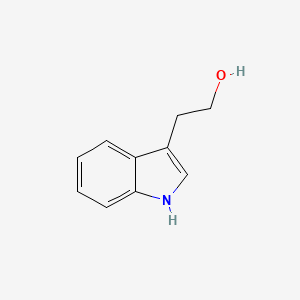

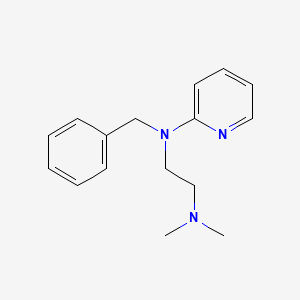

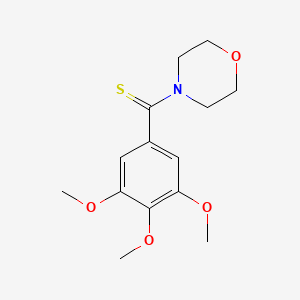

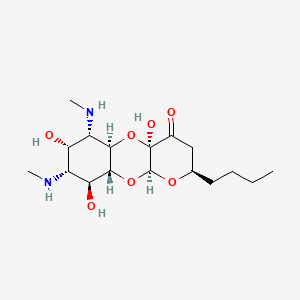

L’Usniacine-(+) est un dérivé de dibenzofurane naturel, connu pour ses activités biologiques significatives. C’est un métabolite secondaire produit par les lichens et il a été étudié pour ses propriétés antimicrobiennes, antitumorales, antivirales et antiparasitaires . Le composé est également appelé acide usnique (+) et a une formule moléculaire de C18H16O7 .

Applications De Recherche Scientifique

L’Usniacine-(+) a une large gamme d’applications en recherche scientifique, notamment :

Chimie : Utilisé comme matière première pour la synthèse de molécules organiques complexes.

Biologie : Étudié pour ses propriétés antimicrobiennes contre divers agents pathogènes.

Médecine : Enquête sur ses activités antitumorales et antivirales potentielles.

Industrie : Utilisé dans le développement de revêtements antimicrobiens pour les dispositifs médicaux

In Vivo

Usnic acid has been studied for its potential use in the treatment of various diseases, including cancer, HIV/AIDS, and malaria. In vivo studies have shown that usnic acid can inhibit the growth of some cancer cells, as well as reduce the replication of HIV and malaria.

In Vitro

Usnic acid has been studied for its potential use in laboratory experiments. In vitro studies have shown that usnic acid can inhibit the growth of bacteria, fungi, and viruses. It can also inhibit the production of certain enzymes and proteins, which can be useful for studying the mechanisms of action of various drugs.

Mécanisme D'action

Le mécanisme d’action de l’Usniacine-(+) implique son interaction avec les composants cellulaires, conduisant à la perturbation des processus biologiques essentiels. Il cible des enzymes et des voies spécifiques, inhibant leur activité et conduisant à la mort cellulaire des agents pathogènes. L’activité antimicrobienne du composé est attribuée à sa capacité à interférer avec l’intégrité de la membrane cellulaire des bactéries .

Activité Biologique

Usnic acid has been studied for its potential biological activity. In vitro studies have shown that usnic acid can inhibit the growth of bacteria, fungi, and viruses. It can also inhibit the production of certain enzymes and proteins, which can be useful for studying the mechanisms of action of various drugs.

Biochemical and Physiological Effects

Usnic acid has been studied for its potential biochemical and physiological effects. In vivo studies have shown that usnic acid can inhibit the growth of some cancer cells, as well as reduce the replication of HIV and malaria. It has also been studied for its potential effects on the immune system, as well as its potential anti-inflammatory and antioxidant properties.

Avantages Et Limitations Des Expériences En Laboratoire

Usnic acid has several advantages for laboratory experiments. It can be easily synthesized, is relatively non-toxic, and is inexpensive. However, it has several limitations as well. It is not water-soluble, so it cannot be used in aqueous solutions. It is also not very stable, so it must be stored in a cool, dark place.

Orientations Futures

Usnic acid has several potential future applications. It could be used in the development of new drugs to treat various diseases, such as cancer, HIV/AIDS, and malaria. It could also be used as an additive in cosmetics, as well as in the food industry as a preservative. Additionally, usnic acid could be used to study the mechanisms of action of various drugs, as well as its potential anti-inflammatory and antioxidant properties. It could also be used to study the effects of usnic acid on the immune system, as well as its potential effects on the gastrointestinal tract. Finally, usnic acid could be used to study the effects of usnic acid on the skin, as well as its potential effects on wound healing.

Safety and Hazards

Usnic acid and its salts are associated with severe hepatotoxicity and liver failure . Daily oral intake of 300–1350 mg over a period of weeks has led to severe hepatotoxicity in a number of persons . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Usnic acid has several pharmacological activities, standing out as an antimicrobial, antitumor, antiviral, and antiparasitic agent . It has been shown to interact with various enzymes, proteins, and other biomolecules, which contribute to its diverse biological activities

Cellular Effects

Usnic acid has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, usnic acid has been shown to inhibit the growth of tumor cells and cause cell death in cancerous cells .

Molecular Mechanism

The molecular mechanism of usnic acid involves its interaction with various biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of usnic acid is still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of usnic acid change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of usnic acid vary with different dosages in animal models . Some studies have found that usnic acid can cause severe hepatotoxicity at high doses

Metabolic Pathways

Usnic acid is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways that usnic acid is involved in are still being studied.

Transport and Distribution

Usnic acid is highly lipophilic, and thus highly membrane-permeable, and easily diffuses through biological membranes, resulting in the breakdown of proton gradients . This suggests that usnic acid can be transported and distributed within cells and tissues.

Subcellular Localization

Given its lipophilic nature, it is likely that usnic acid can diffuse across cell membranes and localize in various subcellular compartments .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de l’Usniacine-(+) implique plusieurs étapes, à partir de composés aromatiques simples. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées pour former le noyau dibenzofurane. Les conditions réactionnelles impliquent généralement l’utilisation d’acides forts ou de bases comme catalyseurs et de températures élevées pour faciliter le processus de cyclisation .

Méthodes de production industrielle

La production industrielle de l’Usniacine-(+) implique souvent l’extraction d’espèces de lichens telles que l’Usnea barbata. Le processus d’extraction comprend l’extraction par solvant à l’aide de solvants organiques tels que l’acétone ou l’éthanol, suivie d’une purification par cristallisation ou chromatographie . Cette méthode garantit l’isolement de l’Usniacine-(+) de haute pureté pour diverses applications.

Analyse Des Réactions Chimiques

Types de réactions

L’Usniacine-(+) subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’Usniacine-(+) peut être oxydée pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire des formes réduites.

Substitution : L’Usniacine-(+) peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium pour l’oxydation, des agents réducteurs tels que le borohydrure de sodium pour la réduction et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent souvent des températures et des pH contrôlés pour assurer la transformation souhaitée .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de l’Usniacine-(+), qui peuvent avoir des activités et des propriétés biologiques différentes .

Comparaison Avec Des Composés Similaires

L’Usniacine-(+) est unique parmi les composés similaires en raison de sa forte puissance et de son activité à large spectre. Les composés similaires incluent :

Acide usnique : Un autre composé dérivé des lichens présentant des propriétés antimicrobiennes similaires.

Acide norstictique : Connu pour son activité antimicrobienne, mais moins puissant que l’Usniacine-(+).

Acide protocétrarique : Un autre métabolite des lichens ayant des propriétés antimicrobiennes.

L’Usniacine-(+) se distingue par sa puissance plus élevée et sa plus large gamme d’activités biologiques par rapport à ces composés similaires .

Propriétés

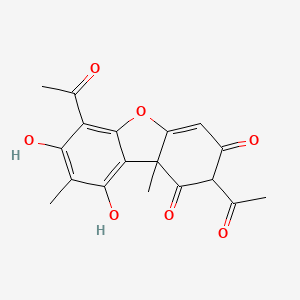

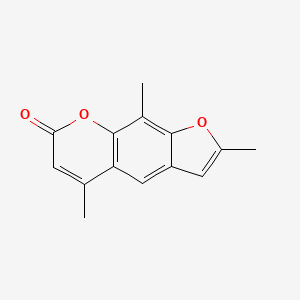

IUPAC Name |

2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYVVCKOOFYHRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7562-61-0, 125-46-2 | |

| Record name | (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-(2H,9bH)-dibenzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | USNIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W584PFJ77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-](/img/structure/B1683681.png)